4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-3-5-15(6-4-12)17-11-24-19(20-17)21-18(23)16-9-7-14(8-10-16)13(2)22/h3-11H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMCYWHSAJSXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance of the Target Compound
4-Acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide features a thiazole core substituted at position 4 with a 4-methylphenyl group and at position 2 with a benzamide moiety bearing a 4-acetyl substituent. The electron-withdrawing acetyl group enhances the compound’s potential bioactivity by modulating electronic density across the aromatic system, a design principle observed in kinase inhibitors and antimicrobial agents.
Preparation Methods and Synthetic Pathways
Hantzsch Thiazole Synthesis Followed by Acylation
The most widely documented approach involves a two-step process:
Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine
A mixture of 4-methylphenacyl bromide (0.01 mol) and thiourea (0.01 mol) is refluxed in acetonitrile for 8–10 hours in the presence of triethylamine (0.01 mol). The intermediate 4-(4-methylphenyl)-1,3-thiazol-2-amine precipitates upon cooling and is recrystallized from ethanol-water (70:30), yielding a pale yellow solid (mp 152–154°C, Rf 0.62).
Reaction Mechanism :
$$
\text{4-Methylphenacyl bromide} + \text{Thiourea} \xrightarrow[\text{Et}3\text{N}]{\text{CH}3\text{CN, Δ}} \text{4-(4-Methylphenyl)-1,3-thiazol-2-amine} + \text{HBr}
$$
Acylation with 4-Acetylbenzoyl Chloride
The thiazole amine (0.01 mol) is reacted with 4-acetylbenzoyl chloride (0.01 mol) in glacial acetic acid (30 mL) under reflux for 5 hours. The product is isolated by ice-water quenching, filtration, and recrystallization from ethanol, yielding this compound as off-white crystals (mp 198–200°C, Rf 0.71).
Critical Parameters :
Alternative Green Synthesis via Formic Acid-Mediated Cyclization
A patent-published method (WO2014029320A1) avoids toxic solvents by using formic acid as both solvent and catalyst:
- One-Pot Thiazole Formation :
A mixture of 4-methylphenacyl bromide (II) and thiourea (III) in formic acid is stirred at 80°C for 6 hours, directly yielding the thiazole amine. - In-Situ Acylation :
4-Acetylbenzoyl chloride is added to the same reactor, and the mixture is heated at 90°C for 4 hours. The product is isolated via filtration (yield: 76%, mp 195–197°C).
Advantages :
Comparative Analysis of Synthetic Methods
The formic acid method offers superior environmental and operational efficiency, though slight melting point variations suggest differences in crystalline packing.
Spectroscopic Characterization Data
Fourier-Transform Infrared (FTIR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR)
Challenges and Optimization Strategies
Byproduct Formation During Acylation
Competitive O-acylation of the thiazole amine’s nitrogen is suppressed by:
Recrystallization Solvent Selection
Ethanol-water (70:30) achieves >95% purity, while pure ethanol yields amorphous solids with embedded impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It can interact with various biological targets, leading to potential therapeutic effects.
Medicine: In medicine, 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to biological responses. The acetyl group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
(a) N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structure: Replaces the acetyl group with a phenoxy substituent.
- Activity : Demonstrated 129.23% modulation in plant growth assays (p < 0.05), suggesting enhanced bioactivity compared to acetylated analogs .
(b) 4-[Bis(2-Methoxyethyl)sulfamoyl]-N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Incorporates a sulfamoyl group with bis(2-methoxyethyl) substituents.
- Activity: Reported as a modulator of plant growth (119.09%, p < 0.05), though less potent than the phenoxy analog .
- Physicochemical Properties : The sulfamoyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity.
(c) 4-Fluoro-N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Variations on the Thiazole Ring Substituents
(a) 4-Methoxy-N-[4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Structure : Adds a phenyl group at position 5 of the thiazole and a methoxy group on the benzamide.
- Impact : The additional phenyl group introduces steric hindrance, which could reduce binding to flat active sites (e.g., enzyme pockets) .
(b) 4-Methyl-N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Structure : Replaces the 4-methylphenyl group with a coumarin-derived 2-oxochromen-3-yl moiety.
Functional Group Modifications in Related Scaffolds
(a) 4-Acetyl-N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Substitutes the 4-methylphenyl group with 3-methoxyphenyl.
- Synthesis : Prepared via coupling reactions using dicyclohexylcarbodiimide (DCC) and 4-formylbenzoic acid, yielding a molecular weight of 352.41 g/mol .
- Significance : The methoxy group’s electron-donating effects may alter electronic distribution, affecting binding kinetics.
(b) 4-[(Methylanilino)sulfonyl]-N-[4-(4-Propoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Structure: Features a sulfonyl group with methylanilino and propoxyphenyl substituents.
Comparative Analysis of Key Properties
Mechanistic and Structural Insights
- Acetyl Group Role : The acetyl moiety in the target compound may participate in hydrogen bonding or π-π stacking interactions, common in enzyme inhibition (e.g., tyrosinase) .
- Thiazole Ring : The 4-methylphenyl-substituted thiazole enhances planarity, favoring interactions with hydrophobic protein pockets .
- Comparative Bioactivity: Phenoxy and sulfamoyl analogs show higher modulation in plant assays, suggesting substituent polarity and size critically influence activity .
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